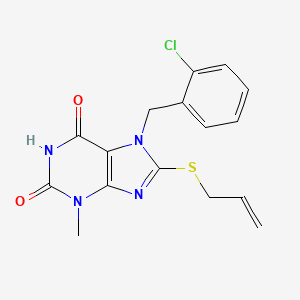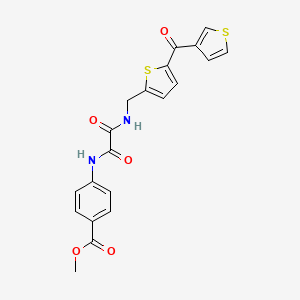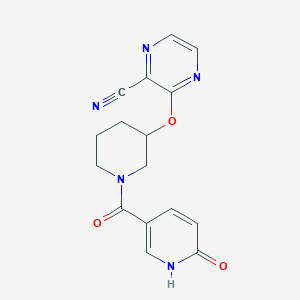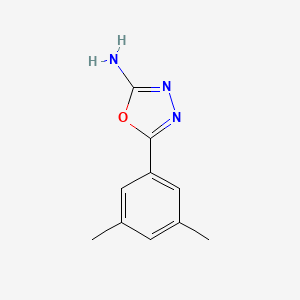
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Its intricate structure and unique functional groups make it a significant molecule in various fields, including medicinal chemistry and biochemical research. The combination of an allylthio group, a chlorobenzyl moiety, and a methyl group attached to the purine core gives this compound distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through multi-step synthetic routes. One common method involves the initial formation of the purine core, followed by the introduction of the chlorobenzyl and allylthio groups through nucleophilic substitution reactions. Typical reaction conditions include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitutions.
Industrial Production Methods
For industrial-scale production, the process must be optimized for efficiency and cost-effectiveness. This often involves the use of automated reactors and continuous flow chemistry to minimize reaction times and improve yields. The purification of the final product typically involves recrystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl and allylthio positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation products: Sulfoxide, sulfone derivatives.
Reduction products: Benzyl derivatives.
Substitution products: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Studied for its potential pharmacological activities, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. The mechanism involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially disrupting their normal function.
Pathways Involved: May influence cellular signaling pathways, such as those involved in cell proliferation or apoptosis, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
8-allylthio-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(methylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Highlighting Uniqueness
8-(allylthio)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to the combination of an allylthio and a chlorobenzyl group, which imparts unique reactivity and potential biological activity. The presence of these groups allows for a wide range of chemical modifications and applications that may not be feasible with similar compounds.
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-6-4-5-7-11(10)17/h3-7H,1,8-9H2,2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQUYAYDTPGLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-6-methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2901386.png)
![ethyl 4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2901389.png)
![(2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2901391.png)
![2-{5-[1-(2,5-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2901392.png)
![1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2901394.png)
![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2901395.png)
![methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2901397.png)
![1-(4-bromobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2901398.png)
![(1R,5S,6R,7S)-3-Azabicyclo[3.2.1]octane-6,7-diol;hydrochloride](/img/structure/B2901402.png)




![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
